N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethoxyphenoxy)acetamide
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Overview
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, may exhibit unique properties due to the presence of chloro, methoxy, methyl, and ethoxy functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethoxyphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2-methoxy-5-methylaniline and 4-ethoxyphenol.
Formation of Intermediate: The starting materials undergo a series of reactions, including nitration, reduction, and acylation, to form an intermediate compound.
Final Coupling Reaction: The intermediate is then coupled with an acetic acid derivative under specific reaction conditions, such as the presence of a catalyst and controlled temperature, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure high yield and purity. The use of automated systems and advanced analytical techniques can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of amines or other reduced products.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development or biochemical studies.
Medicine: Its potential therapeutic properties could be explored for the treatment of specific diseases.
Industry: The compound may find use in the development of new materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism by which N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethoxyphenoxy)acetamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in specific biochemical pathways. The presence of functional groups such as chloro, methoxy, and ethoxy may influence its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methoxyphenyl)-2-(4-ethoxyphenoxy)acetamide
- N-(4-chloro-2-methylphenyl)-2-(4-ethoxyphenoxy)acetamide
- N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide
Uniqueness
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethoxyphenoxy)acetamide is unique due to the specific combination of functional groups, which may impart distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-4-23-13-5-7-14(8-6-13)24-11-18(21)20-16-9-12(2)15(19)10-17(16)22-3/h5-10H,4,11H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZKPGOLTWHSQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C(=C2)C)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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